"2-Butanone, 1-amino-3-phenyl-" chemical properties
"2-Butanone, 1-amino-3-phenyl-" chemical properties
Topic: 2-Butanone, 1-amino-3-phenyl- Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
Structural Dynamics, Synthetic Pathways, and Stability Protocols for a Chiral -Amino Ketone Intermediate
Executive Summary
The compound 2-Butanone, 1-amino-3-phenyl- (CAS: Generic/Isomer Specific), represents a distinct structural class of
This guide provides a rigorous technical analysis of its physiochemical properties, delineates a regioselective synthesis protocol under kinetic control, and establishes critical handling standards to mitigate the inherent instability of the free base.[1]
Chemical Constitution & Physiochemical Profile
The molecule consists of a butanone backbone functionalized with a primary amine at C1 and a phenyl ring at C3.[1] The proximity of the nucleophilic amine to the electrophilic carbonyl creates a high potential for intramolecular and intermolecular reactivity.[1]
Structural Identification[1]
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IUPAC Name: 1-amino-3-phenylbutan-2-one[1]
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Molecular Formula:
[1] -
Molecular Weight: 163.22 g/mol [1]
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Chirality: The C3 carbon is stereogenic, existing as (3R) and (3S) enantiomers.[1]
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SMILES: CC(C1=CC=CC=C1)C(=O)CN
Predicted Physiochemical Properties
Data derived from structural modeling of
| Property | Value (Approx.) | Significance |
| pKa (Conjugate Acid) | 7.8 – 8.2 | Lower than typical alkylamines due to the electron-withdrawing carbonyl group ( |
| LogP | 1.2 – 1.5 | Moderate lipophilicity; capable of blood-brain barrier penetration if not ionized.[1] |
| Boiling Point | Decomposes | Free base is thermally unstable; distillation is not recommended.[1] |
| Solubility (Free Base) | DCM, EtOAc, MeOH | Soluble in organic solvents; limited water solubility.[1] |
| Solubility (HCl Salt) | Water, MeOH, DMSO | Highly soluble in polar protic solvents.[1] |
Synthetic Architecture: Regioselective Kinetic Control
Synthesizing 1-amino-3-phenyl-2-butanone requires overcoming the thermodynamic preference for functionalization at the benzylic C3 position.[1] Direct halogenation of 3-phenyl-2-butanone typically favors the C3 carbon due to radical stability or enol density.[1] To target the C1 methyl group, Kinetic Enolate Formation is required.[1]
Protocol: Kinetic Bromination & Delepine Amination
This workflow ensures regioselectivity at C1 and avoids poly-alkylation.[1]
Step 1: Kinetic Enolate Trapping
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Reagents: LDA (Lithium Diisopropylamide), TMSCl (Trimethylsilyl chloride), THF.[1]
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Conditions: -78°C, inert atmosphere (Ar/N2).[1]
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Mechanism: LDA selectively deprotonates the less hindered C1-methyl protons (kinetic control) rather than the thermodynamic C3-benzylic proton.[1] The resulting enolate is trapped with TMSCl to form the silyl enol ether.[1]
Step 2: Regioselective Bromination
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Reagents: NBS (N-Bromosuccinimide), THF or MeCN.[1]
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Mechanism: The silyl enol ether reacts with NBS to yield 1-bromo-3-phenyl-2-butanone .[1]
Step 3: Amination (Delépine Reaction) [1]
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Reagents: Hexamethylenetetramine (HMTA), followed by acidic hydrolysis (HCl/EtOH).[1]
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Rationale: Direct reaction with ammonia often leads to dimerization.[1] The Delépine reaction uses HMTA to form a stable quaternary salt, which is then hydrolyzed to the primary amine salt.[1]
Visualization of Synthetic Pathway
Figure 1: Kinetic control strategy for C1-functionalization, avoiding thermodynamic benzylic substitution.
Stability & Handling: The Dimerization Hazard
A critical "field-proven" insight for
Mechanism of Degradation[1]
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Intermolecular Condensation: The amine of Molecule A attacks the carbonyl of Molecule B.[1]
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Cyclization: The amine of Molecule B attacks the carbonyl of Molecule A.[1]
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Dehydration: Loss of two water molecules yields the dihydropyrazine ring.[1]
This reaction is spontaneous at room temperature for the free base.[1] Consequently, the compound must be isolated and stored as a salt (HCl or HBr) .[1]
Visualization of Instability[1]
Figure 2: Self-condensation pathway of the free base, highlighting the necessity of salt formation.[1]
Storage Protocols
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Form: Store exclusively as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.[1]
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Temperature: -20°C for long-term storage.
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Atmosphere: Hygroscopic; store under Argon in a desiccator.[1]
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Solution Stability: Stable in acidic aqueous solutions (pH < 3).[1] Unstable in basic buffers (pH > 8).[1]
Analytical Characterization
Validation of the structure requires distinguishing the C1-methylene protons from the C3-methine proton.[1]
Nuclear Magnetic Resonance (NMR)
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1H NMR (DMSO-d6, 400 MHz):
- 8.2-8.5 ppm (br s, 3H): Ammonium protons (-NH3+).[1]
- 7.2-7.4 ppm (m, 5H): Phenyl aromatic protons.[1]
- 4.1 ppm (s, 2H): C1-Methylene (-CH2-NH3+).[1] Diagnostic peak: Singlet (or broadened doublet) distinct from benzylic protons.[1]
- 3.9 ppm (q, 1H): C3-Methine (-CH(Ph)-).[1]
- 1.3 ppm (d, 3H): C4-Methyl (-CH3).[1]
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]+ = 164.1 m/z.[1]
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Fragmentation:
References
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Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms of Mannich and Delépine reactions). [1]
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Fisher, L. E., & Muchowski, J. M. (1990).[1] "Synthesis of alpha-amino ketones via the Delépine reaction". Organic Preparations and Procedures International, 22(3).[1] (Protocol foundation for aminoketone synthesis).[1] [1]
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Corey, E. J., & Gross, A. W. (1984).[1] "Tert-butyldimethylsilyl triflate as a reagent for the preparation of silyl enol ethers". Tetrahedron Letters, 25(5).[1] (Kinetic enolate trapping methodology).[1]
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Smolecule Inc. (2024).[1] "2-Butanone, 1-amino-3-phenyl- Product Entry". Chemical Catalog. (Commercial availability and basic CAS data).
